Acetylleucine

Enantiomer selectivity Neuroprotection Lysosomal storage disorders

For research that demands unambiguous pharmacological activity, only the enantiopure L-form (CAS 1188-21-2) delivers. The racemic mixture (CAS 99-15-0) contains inactive D-enantiomer that inhibits L-enantiomer uptake and compromises dosing predictability. This ≥98% pure, white crystalline L-isomer is the validated tool for NPC, GM2 gangliosidosis models, and OAT transporter studies. Secure research-grade material with defined optical rotation (-24.5°) and avoid confounding variables introduced by racemic contaminants.

Molecular Formula C8H15NO3
Molecular Weight 173.21 g/mol
CAS No. 1188-21-2
Cat. No. B1674215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetylleucine
CAS1188-21-2
Synonymsacetyl-DL-leucine
acetylleucine
acetylleucine, L-
Lasdol
N-acetyl-L-leucine
N-acetylleucine
Tanganil
Molecular FormulaC8H15NO3
Molecular Weight173.21 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)O)NC(=O)C
InChIInChI=1S/C8H15NO3/c1-5(2)4-7(8(11)12)9-6(3)10/h5,7H,4H2,1-3H3,(H,9,10)(H,11,12)
InChIKeyWXNXCEHXYPACJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility8.1 mg/mL at 25 °C
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Acetylleucine (CAS 1188-21-2) Compound Profile: Chemical Identity, Forms, and Baseline Characteristics for Scientific Procurement


Acetylleucine (CAS 1188-21-2 specifically refers to N-acetyl-L-leucine, also designated levacetylleucine) is a modified amino acid derivative wherein the α-amino group of L-leucine is acetylated [1]. It exists as a white crystalline powder with a molecular formula of C8H15NO3 and a molecular weight of 173.21 g/mol [1]. Two primary commercial forms are distinguished: the single L-enantiomer (N-acetyl-L-leucine, CAS 1188-21-2) and the racemic mixture (N-acetyl-DL-leucine, CAS 99-15-0), which are utilized in distinct therapeutic contexts—the L-enantiomer for neurodegenerative lysosomal storage disorders and the racemate historically for vertigo [1][2].

Why Generic Substitution Fails: The Functional Non-Equivalence of Acetylleucine Enantiomers and Racemates


Substitution of N-acetyl-L-leucine (CAS 1188-21-2) with the racemic N-acetyl-DL-leucine or other leucine derivatives is not functionally equivalent due to fundamental differences in biological activity, transport mechanisms, and clinical outcomes. N-acetyl-D-leucine is biologically inactive and fails to support growth or neuroprotection, whereas N-acetyl-L-leucine demonstrates the primary therapeutic efficacy [1][2]. Furthermore, the D-enantiomer actively inhibits the uptake and metabolism of the L-enantiomer, resulting in altered pharmacokinetics that compromise predictable dosing when racemic mixtures are employed [3]. Consequently, for applications requiring the defined pharmacological activity of the L-enantiomer—such as in lysosomal storage disorder research or specific clinical development—procurement of the enantiopure compound (CAS 1188-21-2) is essential.

Product-Specific Quantitative Evidence Guide: Differentiating N-Acetyl-L-Leucine (CAS 1188-21-2) from Racemate and Inactive D-Enantiomer


Enantiomer-Specific Biological Activity: N-Acetyl-L-Leucine vs. N-Acetyl-D-Leucine in In Vivo Growth and Neuroprotection Models

N-acetyl-D-leucine is devoid of biological activity, as demonstrated in rat growth studies where it failed to support growth compared to N-acetyl-L-leucine, which maintained normal growth [1]. In Npc1−/− mice, a model of Niemann-Pick disease type C, pre-symptomatic administration of N-acetyl-L-leucine extended lifespan and delayed disease progression, whereas N-acetyl-D-leucine provided no neuroprotective benefit [2].

Enantiomer selectivity Neuroprotection Lysosomal storage disorders

Physicochemical Differentiation: Melting Point and Water Solubility of N-Acetyl-L-Leucine vs. Racemic N-Acetyl-DL-Leucine

N-acetyl-L-leucine (CAS 1188-21-2) exhibits a melting point of 187-190 °C, substantially higher than the racemic N-acetyl-DL-leucine (CAS 99-15-0), which melts at 160 °C . Additionally, the L-enantiomer demonstrates a defined aqueous solubility of 0.81 g/100 mL at 20 °C, while the racemate is described as 'almost transparent' in ethanol without a precise aqueous solubility value [1].

Physicochemical properties Melting point Aqueous solubility

Transporter Switching and Pharmacokinetic Advantage: N-Acetyl-L-Leucine vs. L-Leucine

Acetylation of L-leucine fundamentally alters its cellular uptake mechanism. L-leucine is transported by the high-affinity, low-capacity L-type Amino Acid Transporter (LAT) with a Km of ~0.2 mM, leading to saturation at low concentrations. In contrast, N-acetyl-L-leucine is a substrate for organic anion transporters OAT1 and OAT3 with a low affinity (Km ~10 mM), enabling higher capacity transport without early saturation [1]. Clinically, this translates to L-leucine uptake becoming saturated at concentrations 50-fold lower than N-acetyl-L-leucine [1].

Transporter selectivity Pharmacokinetics Drug-likeness

Pharmacokinetic Interaction: D-Enantiomer Inhibition of L-Enantiomer Uptake and Metabolism

In racemic N-acetyl-DL-leucine, the D-enantiomer actively inhibits the uptake and metabolism of the L-enantiomer, leading to unexpected and large differences in pharmacokinetics compared to administration of N-acetyl-L-leucine alone [1]. This interaction results in altered exposure profiles and reduced bioavailability of the active L-enantiomer when the racemate is used [1].

Enantiomer interaction Pharmacokinetics Drug-drug interaction

Purity Specifications: Pharmaceutical-Grade N-Acetyl-L-Leucine vs. Research-Grade Material

Pharmaceutical-grade N-acetyl-L-leucine is typically specified at >99% purity as verified by High-Performance Liquid Chromatography (HPLC), whereas research-grade material may be supplied at 98% purity [1]. This >1% difference in purity is critical for pharmaceutical synthesis, where trace impurities can lead to unwanted side reactions, affect drug stability, or introduce toxicological concerns [1].

Purity Quality control Pharmaceutical intermediates

Synthetic Yield Improvement: Optimized Synthesis Method for N-Acetyl-L-Leucine

A patented synthesis method for N-acetyl-L-leucine achieves a yield of 89% using leucine, p-chloroacetanilide, and phenylacetyl under reflux at 60-62 °C, which represents a significant improvement over conventional methods that suffer from complex processes and lower yields [1]. This optimized process reduces intermediate steps and shortens reaction time [1].

Synthesis Yield optimization Process chemistry

Best Research and Industrial Application Scenarios for N-Acetyl-L-Leucine (CAS 1188-21-2)


Neurodegenerative Lysosomal Storage Disorder Research (e.g., Niemann-Pick Type C, GM2 Gangliosidosis)

N-acetyl-L-leucine is the active enantiomer demonstrating neuroprotective effects in Npc1−/− mice and GM2 gangliosidosis models, extending lifespan and delaying disease progression [1]. For studies investigating disease-modifying therapies in lysosomal storage disorders, procurement of the enantiopure L-form is essential to avoid the confounding inhibitory effects of the D-enantiomer present in racemic mixtures [1][2].

Pharmacokinetic and Transporter Studies Focusing on OAT1/OAT3-Mediated Uptake

The distinct transporter switching mechanism of N-acetyl-L-leucine (OAT1/OAT3 with Km ~10 mM) compared to L-leucine (LAT with Km ~0.2 mM) makes the L-enantiomer a valuable tool compound for investigating organic anion transporter function and drug uptake mechanisms [3]. Its defined saturation threshold (50-fold higher than L-leucine) provides a quantitative benchmark for transporter studies [3].

Pharmaceutical Synthesis of Enantiopure Drug Substances and Chiral Resolution

As a chiral building block with a specific optical rotation (-24.5° in methanol), N-acetyl-L-leucine (CAS 1188-21-2) serves as a key intermediate in the synthesis of enantiopure pharmaceuticals and as a chiral resolution agent . Its high melting point (187-190 °C) and defined aqueous solubility (0.81 g/100 mL) provide reliable physicochemical handles for process development and quality control .

Preclinical Development of Novel Neurological Therapeutics

For drug discovery programs targeting neurological disorders where acetylleucine's mechanism of action (e.g., restoration of neuronal membrane potential) is being explored, the enantiopure L-form is the appropriate research material due to its demonstrated activity in vestibular compensation models [4]. The racemic mixture introduces unnecessary pharmacokinetic variability and reduced efficacy due to D-enantiomer interference [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Acetylleucine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.